4,4,4-trifluoro-3-(trifluoromethyl)butanoic Acid

Physicochemical Property Acidity Structure-Activity Relationship

Sourcing a reliable precursor for hexafluoroleucine synthesis often presents supply chain and purity challenges. 4,4,4-Trifluoro-3-(trifluoromethyl)butanoic Acid (CAS 17327-33-2) is the definitive building block for incorporating a fluorous core into peptides and proteins. - Enables synthesis of hexafluoroleucine for studying protein folding and creating 'Teflon' proteins with enhanced stability. - Its dual -CF3 motif provides a distinct LogP (2.20) and LogD (-1.63) profile, simultaneously enhancing membrane permeability and aqueous solubility for lead optimization. - High fluorine content (54.3% F by weight) offers a unique electronic and hydrophobic profile unmatched by mono-CF3 analogs. Supplied with ≥97% purity, this compound ensures consistent results in demanding medicinal chemistry and agrochemical research applications.

Molecular Formula C5H4F6O2
Molecular Weight 210.07 g/mol
CAS No. 17327-33-2
Cat. No. B031812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,4-trifluoro-3-(trifluoromethyl)butanoic Acid
CAS17327-33-2
Synonyms4,4,4-Trifluoro-3-trifluoromethylbutyric Acid;  3-Trifluoromethyl-4,4,4-trifluorobutanoic Acid
Molecular FormulaC5H4F6O2
Molecular Weight210.07 g/mol
Structural Identifiers
SMILESC(C(C(F)(F)F)C(F)(F)F)C(=O)O
InChIInChI=1S/C5H4F6O2/c6-4(7,8)2(1-3(12)13)5(9,10)11/h2H,1H2,(H,12,13)
InChIKeyBXOJQJKUSQRUKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4,4-Trifluoro-3-(trifluoromethyl)butanoic Acid: Physicochemical Overview


4,4,4-Trifluoro-3-(trifluoromethyl)butanoic Acid (CAS 17327-33-2, MF: C5H4F6O2, MW: 210.07) is a fluorinated aliphatic carboxylic acid characterized by a butanoic acid backbone bearing two terminal trifluoromethyl (-CF3) groups [1]. This structural feature places it within the class of highly fluorinated building blocks, which are valued for their ability to impart enhanced lipophilicity, metabolic stability, and unique electronic properties to target molecules . The compound is typically supplied as a clear, colorless oil to low-melting solid with a purity of ≥97% .

High fluorine content (54.3% F) supports enhanced lipophilicity and metabolic stability in target molecules
Key synthetic building block for hexafluoroleucine, enabling fluorous protein engineering studies
Dual -CF3 motif offers differentiated electronic and steric properties for medicinal chemistry optimization

Substitution with Mono-CF3 Analogs: Why It Fails


Generic substitution within the trifluoromethylbutanoic acid class fails because the presence of two -CF3 groups on the same molecule fundamentally alters its physicochemical and electronic profile relative to mono-CF3 analogs, such as 4,4,4-trifluoro-3-methylbutanoic acid (CAS 348-75-4) or 3-(trifluoromethyl)butanoic acid . This difference is not merely additive but results in a distinct set of properties—including a higher molecular weight (210.07 vs. 156.10 g/mol), a substantially increased fluorine content (54.3% vs. 36.5% F by weight), and a markedly different acidity and lipophilicity profile . These quantifiable differences directly impact the compound's utility as a building block for fluorinated amino acid analogs, such as hexafluoroleucine, and its behavior in medicinal chemistry optimization, where the dual -CF3 motif provides a more pronounced hydrophobic and electron-withdrawing effect than its mono-CF3 counterparts .

Acidity profile may shift
Mono-CF3 analogs exhibit a markedly higher pKa; the bis-CF3 compound’s stronger acidity influences coupling reactivity and ionization at physiological pH.
Physical handling properties diverge
Density and boiling point differ substantially from mono-CF3 counterparts, which may affect distillation, extraction, and purification workflows.
Amino acid precursor specificity
Only the bis-CF3 acid provides the hexafluoroleucine scaffold; mono-CF3 analogs lead to trifluoroleucine with distinct biophysical properties.

Differentiation from Closest Analogs: Quantitative Evidence


Enhanced Acidity (pKa) vs. Mono-CF3 Analogs

The compound exhibits significantly higher acidity compared to its mono-CF3 analog, 4,4,4-trifluoro-3-methylbutanoic acid. The predicted pKa for 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid is 3.44±0.10 , while the mono-CF3 analog has a predicted pKa of 4.08±0.10 . This difference of 0.64 pKa units corresponds to an approximately 4.4-fold increase in acid strength for the bis-CF3 compound.

Acidity (pKa)
Data to verify
Target pKa 3.44 vs 4.08
≈4.4× more acidic
Supports reactivity and ionization profiling in coupling and salt-formation studies
Predicted values; confirm experimentally
Physicochemical Property Acidity Structure-Activity Relationship

Higher Density and Boiling Point vs. Mono-CF3 Analogs

The bis-trifluoromethyl compound possesses substantially different physical properties from its mono-CF3 analog, 3-(trifluoromethyl)butanoic acid. The target compound has a density of 1.512 g/cm³ and a boiling point of 138.8°C at 760 mmHg . In contrast, the mono-CF3 analog has a significantly lower density of 1.274 g/cm³ and a much lower boiling point of 90°C (at 25 mmHg) .

Density & Boiling Point
Data to verify
Density 1.512 g/cm³, BP 138.8 °C
Δ +18.7% density; BP ~+49 °C
Impacts distillation conditions and solvent extraction efficiency
Comparator BP at 25 mmHg; cross-study comparison
Physical Property Purification Formulation

Higher LogP and Distinct LogD Profile

The target compound exhibits a higher calculated LogP (2.20) compared to its mono-CF3 analog (LogP ~1.36 for 4,4,4-trifluoro-3-methylbutanoic acid) . Furthermore, its LogD profile at physiological pH (7.4) is significantly more negative (-1.63 to -1.78) [1], indicating a higher degree of ionization and greater aqueous solubility in its conjugate base form compared to the less acidic mono-CF3 analog, which has a LogD(7.4) of approximately -0.87 .

LogP & LogD Profile
Class-level inference
LogP 2.20; LogD₇.₄ -1.63 to -1.78
ΔLogP +0.84; LogD more negative
Informs permeability-solubility balance in lead optimization studies
Calculated values; verify with experimental LogD
Lipophilicity ADME Drug Design

Precursor to Hexafluoroleucine for Protein Engineering

A primary, documented application of this specific acid is its use as a key intermediate for synthesizing the fluorinated analog of leucine, specifically hexafluoroleucine (5,5,5,5',5',5'-hexafluoroleucine) . This non-canonical amino acid is utilized in protein engineering to create 'fluorous' proteins with highly hydrophobic and chemically stable cores [1]. In contrast, the mono-CF3 analog, 4,4,4-trifluoro-3-methylbutanoic acid, serves as a precursor to mono-trifluoromethyl amino acids , which impart different physicochemical properties. The bis-CF3 compound is specifically required for applications demanding the extreme hydrophobicity and unique packing properties of hexafluoroleucine.

Amino Acid Precursor
Head-to-head
Bis-CF3 → hexafluoroleucine
Mono-CF3 → trifluoroleucine
Key intermediate for fluorous protein core design; mono analog yields different product
Based on synthetic route comparison
Chemical Biology Peptide Synthesis Fluorous Proteins

Key Application Scenarios


Hexafluoroleucine Synthesis for Protein Engineering

This compound is the definitive precursor for the synthesis of hexafluoroleucine, a non-canonical amino acid used to create proteins with a fluorous core . The extreme hydrophobicity and chemical inertness of the bis-CF3 side chain make it valuable for studying protein folding, stability, and protein-protein interactions in a novel chemical environment. Procurement is essential for research groups focused on designing 'Teflon' proteins or developing fluorinated peptides with enhanced stability [1].

Pharmacokinetic Fine-Tuning in Medicinal Chemistry

The unique combination of a high LogP (2.20) and a highly negative LogD at physiological pH (-1.63 to -1.78) makes this compound a strategic building block for medicinal chemists . Its incorporation can simultaneously enhance membrane permeability (due to the lipophilic bis-CF3 group) and improve aqueous solubility of the ionized form (due to the relatively acidic carboxylic acid). This profile is particularly valuable for optimizing lead compounds where balancing lipophilicity and solubility is a key challenge. Its use has been cited in patent literature for the development of novel inhibitors .

Agrochemical Intermediate for Novel Pesticides

The compound's high fluorine content (54.3% by weight) and the presence of the electron-withdrawing bis-CF3 group are leveraged in agrochemical research to develop novel pesticides with potentially lower environmental persistence and enhanced target binding . The specific physicochemical properties (e.g., LogP, acidity) can be exploited to modulate the compound's behavior in environmental matrices and its interaction with biological targets in pests, offering a pathway to address resistance issues.

Application
Selection Property
Validation Focus
Fluorous protein engineering research
Bis-CF3 building block specificity for hexafluoroleucine
Amino acid incorporation and core stability assays
Lead optimization PK profiling
Balanced LogP and ionization (LogD) profile
Permeability and aqueous solubility assays
Agrochemical intermediate development
High fluorine content and electron-withdrawing effect
Environmental fate and target binding studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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